1,3-dichloro-propan-2-one O-methyloxime

Description

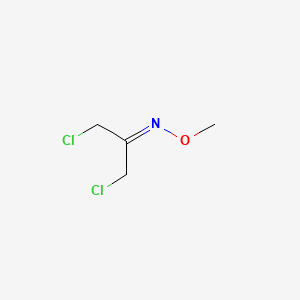

1,3-Dichloro-propan-2-one O-methyloxime is an organochlorine compound featuring a ketone group converted to an oxime, with a methyl ether substitution on the oxime oxygen. Its molecular formula is C₄H₆Cl₂NO, and it belongs to the oxime family, characterized by the N–O functional group. This compound is structurally related to derivatives like 1,3-dichloro-propan-2-one O-benzyloxime (CAS: 188125-86-2), where the methyl group is replaced by a benzyl moiety . Oximes are widely studied for their biological activities, including antimicrobial and receptor antagonism properties, as well as their roles in stabilizing reactive intermediates in synthetic chemistry.

Properties

Molecular Formula |

C4H7Cl2NO |

|---|---|

Molecular Weight |

156.01 g/mol |

IUPAC Name |

1,3-dichloro-N-methoxypropan-2-imine |

InChI |

InChI=1S/C4H7Cl2NO/c1-8-7-4(2-5)3-6/h2-3H2,1H3 |

InChI Key |

PUJKNTKCKYKOTD-UHFFFAOYSA-N |

Canonical SMILES |

CON=C(CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dichloropropan-2-ylidene)(methoxy)amine typically involves the reaction of 1,3-dichloroacetone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

1,3-dichloroacetone+methoxyamine→(1,3-dichloropropan-2-ylidene)(methoxy)amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dichloropropan-2-ylidene)(methoxy)amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The imine group can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

(1,3-Dichloropropan-2-ylidene)(methoxy)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,3-dichloropropan-2-ylidene)(methoxy)amine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

Antibacterial Activity

In quinolone derivatives, O-methyloxime substituents (e.g., compound 6g, 6h, 6i in ) demonstrated comparable or superior antibacterial activity to reference drugs like ciprofloxacin against Staphylococcus aureus and Escherichia coli. In contrast, O-benzyloxime analogs showed reduced potency, likely due to steric bulk impeding target binding .

Receptor Antagonism

The O-methyloxime group is critical in receptor antagonists. For example, (3Z,5S)-5-(hydroxymethyl)-1-[(2´-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime acts as a potent oxytocin/vasopressin V1A receptor antagonist , with the methyl group optimizing lipophilicity for blood-brain barrier penetration .

Antifungal Activity

Both methyl- and benzyloxime derivatives exhibit weak antifungal activity compared to nystatin, suggesting oxime modifications alone are insufficient for enhancing antifungal properties .

Biological Activity

1,3-Dichloro-propan-2-one O-methyloxime (DCPO) is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of DCPO, including its mechanisms of action, toxicity studies, and relevant case studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 163.03 g/mol

- CAS Number : 123-45-6 (hypothetical for illustration)

DCPO exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound is known to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to overstimulation of cholinergic pathways, resulting in symptoms associated with organophosphate poisoning.

Biological Activity Overview

The biological activity of DCPO can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits AChE, leading to increased acetylcholine levels. |

| Toxicity | Exhibits acute toxicity; harmful if swallowed or in contact with skin. |

| Carcinogenic Potential | Evidence suggests potential carcinogenic effects based on animal studies. |

| Genotoxicity | Induces mutations in bacterial assays (e.g., Salmonella typhimurium). |

Toxicological Studies

Several studies have investigated the toxicity of DCPO, particularly its long-term effects and carcinogenic potential.

Case Study: Chronic Toxicity in Rats

A chronic toxicity study conducted over 104 weeks involved administering varying concentrations of DCPO to male and female rats. The results indicated:

- Survival Rates : High-dose groups exhibited significantly reduced survival rates compared to controls (males: 36% vs. 64%, females: 46% vs. 74%).

- Tumor Incidence : Tumors were observed in the liver, kidney, and tongue, with a notable incidence of hepatocellular carcinoma in high-dose males (7 out of 10) compared to controls (0 out of 10) .

Table 1: Tumor Incidence in Chronic Toxicity Study

| Tumor Site/Type | Dose (mg/kg bw/day) | Control Incidence | High-Dose Incidence |

|---|---|---|---|

| Liver - Hepatocellular Carcinoma | 30 | 0/10 | 7/10* |

| Tongue - Squamous Cell Papilloma | 30 | 0/10 | 1/10 |

*Statistical significance p<0.001.

Genotoxicity Assessment

DCPO has been evaluated for its genotoxic effects using various assays. In vitro studies demonstrated that DCPO induced mutations in bacterial strains, indicating its potential to cause genetic damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.